![molecular formula C12H14N2O2S B13072578 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid CAS No. 1007879-06-2](/img/structure/B13072578.png)
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the thiazole ring with dimethylamine, often using a suitable alkylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)-2-(2-methylthiazol-5-yl)acetic acid: Similar structure but with a different substitution pattern on the thiazole ring.
2-(Dimethylamino)-2-(2-benzothiazolyl)acetic acid: Lacks the methyl group on the benzene ring.
2-(Dimethylamino)-2-(2-thiazolyl)acetic acid: Lacks the benzene ring entirely.
Uniqueness
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethylamino group and the carboxylic acid group provides versatility in chemical modifications and potential interactions with biological targets.
特性
CAS番号 |
1007879-06-2 |
|---|---|
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC名 |
2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-7-13-9-6-8(4-5-10(9)17-7)11(12(15)16)14(2)3/h4-6,11H,1-3H3,(H,15,16) |
InChIキー |
AIYJKMLEAYGLLY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


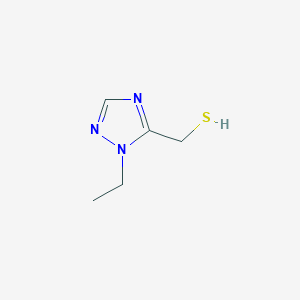
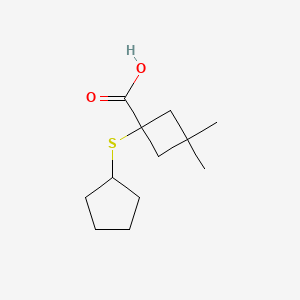



![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)

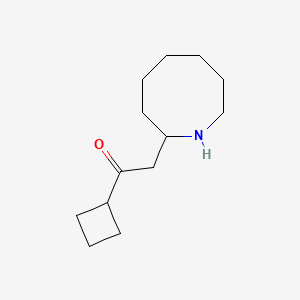
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
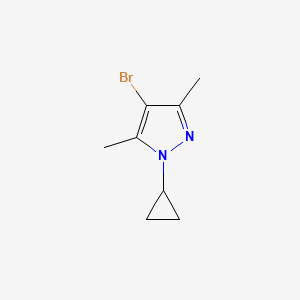
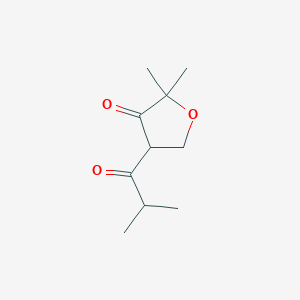
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)

